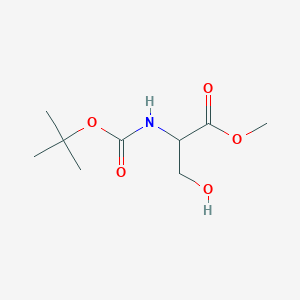

N-BOC-DL-serine methyl ester

Descripción

Propiedades

IUPAC Name |

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANNKFASHWONFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333258 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69942-12-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-BOC-DL-Serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-BOC-DL-serine methyl ester, a key intermediate in synthetic organic chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS number 69942-12-7, is a derivative of the amino acid serine.[1] The tert-butoxycarbonyl (BOC) protecting group on the amine and the methyl ester on the carboxylic acid make it a versatile building block in peptide synthesis and the development of various therapeutic agents.[2][3] It appears as a colorless to off-white solid-liquid mixture.[2]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C9H17NO5 | [1][4] |

| Molecular Weight | 219.235 g/mol | [1] |

| Boiling Point | 354.3 ± 32.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 168.1 ± 25.1 °C | [1] |

| Refractive Index (n20/D) | 1.461 | [1] |

| Appearance | Solid-Liquid Mixture, Colorless to Off-white | [2] |

| Parameter | Details | Reference |

| Solubility | Soluble in DMSO (≥ 200 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Slightly soluble in water. | [2][3][5] |

| Storage (Pure Form) | -20°C for up to 3 years, 4°C for up to 2 years. | [2][4] |

| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.54 (d, J= 6.4 Hz, 1H), 4.39 (brs, 1H), 3.96 (ABX, JAB = 11.2 Hz, JBX = 3.6 Hz, 1H), 3.89 (ABX, JAB = 11.2 Hz, JAX = 3.6 Hz, 1H), 3.79 (s, 3H), 2.81 (brs, 1H), 1.46 (s, 9H). | [6] |

| IR (Neat) | 3400 cm⁻¹ (br), 1720 cm⁻¹ (br) | [7] |

| Mass Spectrometry (Exact Mass) | 219.110672 | [1] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. Below are detailed protocols for common methods.

This two-step process involves the BOC protection of L-serine followed by esterification.

Step 1: N-BOC Protection of L-Serine

-

Dissolve L-serine (0.30 mol) in 1 N sodium hydroxide (620 mL) and cool the solution in an ice bath.[7]

-

Add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.36 mol) in dioxane (280 mL) via an addition funnel.[7]

-

Stir the two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature over 3.5 hours.[7]

-

Monitor the reaction completion using TLC.[7]

-

Concentrate the mixture to half its original volume by rotary evaporation at 35°C.[7]

-

Cool the solution in an ice-water bath and acidify to pH 2–3 by the slow addition of 1 N potassium bisulfate.[7]

-

Extract the product with ethyl acetate (3 x 1000 mL).[7]

-

Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine as a colorless, sticky foam.[7]

Step 2: Methyl Esterification

-

Dissolve the crude N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL) and cool in an ice-water bath.[7]

-

Add solid potassium carbonate (0.176 mol) and stir for 10 minutes.[7]

-

Add methyl iodide (0.32 mol) to the white suspension and continue stirring at 0°C for 30 minutes.[7]

-

Allow the reaction to warm to room temperature and stir for an additional hour, monitoring for completion by TLC.[7]

-

Filter the reaction mixture by suction and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[7]

-

Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester as a pale amber oil.[7]

This method involves the direct BOC protection of the pre-formed methyl ester.

-

Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL).[3]

-

Add triethylamine (0.57 mol) and di-tert-butyl dicarbonate (0.31 mol) to the mixture at 0°C.[3]

-

Remove the cooling bath and stir the reaction mixture at room temperature overnight.[3]

-

Dilute the mixture with methyl tert-butyl ether (300 mL) and filter.[3]

-

Concentrate the filtrate under reduced pressure.[3]

-

Purify the residue by flash column chromatography on silica gel to afford N-Boc-L-serine methyl ester as a colorless oil.[3]

Synthetic Applications and Logical Workflow

This compound is a valuable precursor for the synthesis of more complex molecules with significant biological activity.[1] Its primary applications include the synthesis of α,β-dehydro-α-amino acids and as a key intermediate in the development of anti-cancer agents, such as quinazolinone derivatives that inhibit PI3K activity and tricyclic pyrolopyranopyridines that inhibit protein kinase activity.[1][2]

Caption: Synthetic utility of this compound.

Safety Information

While a comprehensive safety analysis should be conducted by consulting the material safety data sheet (MSDS), general GHS hazard statements associated with this chemical include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this compound.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and organic synthesis. For further details, consulting the primary literature and safety data sheets is highly recommended.

References

- 1. This compound | CAS#:69942-12-7 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. N-Boc-L-serine methyl ester, 95% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0 - iChemical [ichemical.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of N-BOC-DL-serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-BOC-DL-serine methyl ester, a valuable serine derivative utilized in the synthesis of α,β-dehydro-α-amino acids and as a building block in the development of various therapeutic agents, including anti-cancer agents like quinazolinone derivatives that inhibit PI3K activity.[1][2] The protocols detailed herein are based on established and reliable methodologies, offering a foundation for laboratory-scale synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached via two primary synthetic routes, each with distinct advantages. The choice of route may depend on the starting materials available and the desired scale of the reaction.

-

Route 1: Boc Protection Followed by Esterification. This method involves the initial protection of the amino group of DL-serine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.

-

Route 2: Esterification Followed by Boc Protection. In this alternative pathway, DL-serine is first converted to its methyl ester hydrochloride salt, which is then subjected to Boc protection.

This guide will detail the experimental protocols for both synthetic pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to provide a clear comparison for experimental planning.

| Parameter | Route 1: Boc Protection then Esterification | Route 2: Esterification then Boc Protection |

| Starting Material | DL-Serine | DL-Serine |

| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydroxide, Potassium Carbonate, Methyl Iodide | Thionyl Chloride, Methanol, Triethylamine, Di-tert-butyl dicarbonate ((Boc)₂O) |

| Overall Yield | ~86%[3] | ~94%[4] |

| Reaction Time | ~5 hours for Boc protection; ~1.5 hours for esterification[3] | ~3 hours for esterification; Overnight for Boc protection[4][5] |

| Key Intermediates | N-Boc-DL-serine | DL-serine methyl ester hydrochloride |

Experimental Protocols

Route 1: Boc Protection of DL-Serine Followed by Esterification

This two-step procedure first protects the amino group of DL-serine, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of N-Boc-DL-serine

-

Materials:

-

DL-Serine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 N Sodium Hydroxide

-

1 N Potassium Bisulfate

-

Ethyl Acetate

-

Magnesium Sulfate

-

-

Procedure:

-

A solution of di-tert-butyl dicarbonate (1.2 equivalents) in dioxane is added to an ice-cold, stirred solution of DL-serine (1.0 equivalent) in 1 N sodium hydroxide.[3]

-

The biphasic mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the mixture is concentrated by rotary evaporation, cooled in an ice bath, and acidified to a pH of 2-3 with 1 N potassium bisulfate.[3]

-

The aqueous layer is extracted three times with ethyl acetate.[3]

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-DL-serine as a foam, which can be used in the next step without further purification.[3]

-

Step 2: Esterification of N-Boc-DL-serine

-

Materials:

-

N-Boc-DL-serine

-

Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Ethyl Acetate

-

Water

-

Brine

-

Magnesium Sulfate

-

-

Procedure:

-

To a cold (0°C) solution of N-Boc-DL-serine (1.0 equivalent) in dimethylformamide, solid potassium carbonate (1.1 equivalents) is added.[3]

-

After stirring for 10 minutes in an ice-water bath, methyl iodide (2.0 equivalents) is added to the suspension.[3]

-

Stirring is continued at 0°C for 30 minutes, after which the mixture is allowed to warm to room temperature and stirred for an additional hour.[3]

-

Reaction completion is monitored by TLC.[3]

-

The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water.[3]

-

The organic phase is washed twice with brine, dried with magnesium sulfate, filtered, and concentrated to give this compound as an oil.[3]

-

Route 2: Esterification of DL-Serine Followed by Boc Protection

This approach first prepares the methyl ester of DL-serine, which is then N-protected.

Step 1: Synthesis of DL-Serine Methyl Ester Hydrochloride

-

Materials:

-

DL-Serine

-

Methanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

-

-

Procedure:

-

DL-Serine (1.0 equivalent) is dissolved in methanol and the solution is cooled to below 0°C in an ice/brine bath.[5]

-

Thionyl chloride (5.9 equivalents) is added slowly to the reaction mixture.[5]

-

The reaction mixture is then refluxed for 3 hours.[5]

-

After reflux, the mixture is concentrated under reduced pressure and co-evaporated with diethyl ether to yield DL-serine methyl ester hydrochloride as a white crystalline solid.[5]

-

Step 2: N-Boc Protection of DL-Serine Methyl Ester Hydrochloride

-

Materials:

-

DL-Serine methyl ester hydrochloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methyl tert-butyl ether (MTBE)

-

-

Procedure:

-

Crude DL-serine methyl ester hydrochloride (1.0 equivalent) is suspended in dichloromethane.[4]

-

Triethylamine (2.0 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents) are added to the mixture at 0°C.[4]

-

The cooling bath is removed, and the reaction mixture is stirred at room temperature overnight.[4]

-

The mixture is then diluted with methyl tert-butyl ether and filtered.[4]

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford this compound as a colorless oil.[4]

-

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps involved in the two primary synthetic routes for this compound.

References

An In-depth Technical Guide to N-BOC-DL-serine methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-BOC-DL-serine methyl ester, a key serine derivative utilized in synthetic organic chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 69942-12-7 , is a racemic mixture of the N-tert-butoxycarbonyl protected methyl ester of serine.[1][2][3] This protecting group strategy is fundamental in peptide synthesis and the development of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 69942-12-7 | [1][2] |

| Molecular Formula | C₉H₁₇NO₅ | [2][4] |

| Molecular Weight | 219.23 g/mol | [2] |

| IUPAC Name | methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate | |

| Appearance | Colorless to off-white solid-liquid mixture | [1][5] |

| Purity | ≥95% - 98.0% | [1][2] |

| Boiling Point | 354.3°C at 760 mmHg | |

| Flash Point | 168.1°C | |

| Storage (Pure Form) | -20°C for 3 years; 4°C for 2 years | [1][5] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process involving the protection of the amino group followed by esterification of the carboxylic acid. The following protocols are generalized from established synthetic procedures.[6][7][8]

This step involves the reaction of DL-serine with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.

-

Dissolution: Dissolve DL-serine in a 1:1 mixture of an aqueous base (e.g., 1 N sodium hydroxide) and an organic solvent (e.g., dioxane or THF).[6][7]

-

Reaction: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate solution dropwise while stirring.

-

Stirring: Allow the mixture to stir at a low temperature (e.g., 5°C) for 30 minutes, then warm to room temperature and continue stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Concentrate the mixture via rotary evaporation. Acidify the aqueous solution to a pH of 2-3 using a suitable acid like potassium bisulfate.[6]

-

Extraction: Extract the resulting N-Boc-DL-serine with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate to yield N-Boc-DL-serine.[6]

This procedure describes the conversion of the carboxylic acid to a methyl ester using methyl iodide.

-

Dissolution: Dissolve the N-Boc-DL-serine from the previous step in a polar aprotic solvent like dimethylformamide (DMF).[6]

-

Deprotonation: Cool the solution in an ice bath and add a base such as potassium carbonate. Stir for approximately 10 minutes.[6]

-

Esterification: Add methyl iodide to the suspension. Continue stirring at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, monitoring completion by TLC.[6]

-

Filtration and Partitioning: Filter the reaction mixture. Partition the filtrate between ethyl acetate and water.[6]

-

Washing and Drying: Wash the organic phase with brine, dry it over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or solid-liquid mixture.[6]

Caption: General synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

-

Synthesis of α,β-Dehydro-α-amino Acids: It is a precursor for synthesizing α,β-dehydro-α-amino acids, which are important components of various natural products and peptidomimetics.[1][3]

-

Development of Anti-Cancer Agents: This compound is utilized in the synthesis of novel anti-cancer agents.[1][3] Notable examples include:

-

Quinazolinone Derivatives: These derivatives act as inhibitors of the PI3K (Phosphoinositide 3-kinase) signaling pathway, which is often dysregulated in cancer.[1][3]

-

Tricyclic Pyrolopyranopyridines: These molecules are synthesized to inhibit the activity of various protein kinases, which are crucial targets in cancer therapy.[1][3]

-

-

Neurological Disorder Research: The D-enantiomer, Boc-D-Serine methyl ester, is particularly significant in the development of drugs targeting neurological disorders.[9]

The inhibition of the PI3K pathway is a critical strategy in oncology. The pathway plays a central role in cell proliferation, survival, and growth.

Caption: Role of derivatives in inhibiting the PI3K cancer pathway.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Spectroscopic Data for N-Boc-Serine Methyl Ester Derivatives

| Spectrum Type | Key Peaks / Shifts (δ) | Reference |

| ¹H NMR | δ: 1.41 (s, 9 H, Boc), 3.26 (s, 3 H, OCH₃), 3.66-3.76 (m, 2H, CH₂), 4.40 (m, 1H, CH) | [6] |

| IR (neat) | cm⁻¹: 3400 (O-H stretch), 1720 (C=O stretch, ester and carbamate) | [6] |

Note: Specific shifts can vary based on the solvent and stereoisomer (L, D, or DL). The provided data is for the L-isomer but is representative.[6]

Safety and Handling

This compound is associated with several hazard statements.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS#:69942-12-7 | Chemsrc [chemsrc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

N-BOC-DL-Serine Methyl Ester: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-BOC-DL-serine methyl ester, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of therapeutic agents. Due to its role as a protected amino acid derivative, understanding its solubility is critical for reaction optimization, purification, and formulation.

Core Solubility Data

Table 1: Qualitative Solubility of N-BOC-L-Serine Methyl Ester

| Solvent | Solubility Description |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Acetone | Soluble[1] |

| Water | Slightly Soluble[1][2] |

Table 2: Semi-Quantitative and Qualitative Solubility of this compound

| Solvent | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL (912.28 mM)[3][4] |

Note: The designation "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined[3][4].

Experimental Protocols: Determination of Equilibrium Solubility

A standard and widely accepted method for determining the equilibrium solubility of a compound like this compound is the shake-flask method , followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC)[5]. The following protocol is a generalized procedure that can be adapted for specific laboratory conditions.

Shake-Flask Method for Solubility Determination

1. Materials and Equipment:

-

This compound

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

HPLC system equipped with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the selected solvent to each vial.

-

Securely seal the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined duration (typically 24 to 72 hours) to ensure the system reaches equilibrium. The required time may need to be established empirically.

-

-

Sample Processing:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle.

-

To further ensure the separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Analysis and Quantification:

-

Carefully withdraw a clear aliquot of the supernatant, taking care not to disturb the solid pellet.

-

Immediately filter the aliquot through a syringe filter to remove any residual solid microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear dynamic range of the HPLC calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Using the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Finally, calculate the original solubility in the solvent by taking into account the dilution factor.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the application of this compound, the following diagrams are provided.

Caption: Workflow for determining the equilibrium solubility of this compound.

Caption: General role of this compound in solid-phase peptide synthesis.

References

An In-depth Technical Guide to N-BOC-DL-Serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-BOC-DL-serine methyl ester, a key serine derivative utilized in synthetic organic chemistry.[1][2] It serves as a crucial building block for the synthesis of α,β-dehydro-α-amino acids and various pharmacologically active molecules, including anti-cancer agents like quinazolinone derivatives that inhibit PI3K activity and tricyclic pyrolopyranopyridines with protein kinase inhibitory effects.[1][2]

Chemical Structure and Properties

This compound, with the IUPAC name methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate, is a racemic mixture. The structure consists of a serine methyl ester backbone where the amino group is protected by a tert-butoxycarbonyl (BOC) group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₅ |

| Molecular Weight | 219.23 g/mol [1][3] |

| CAS Number | 69942-12-7 |

| Appearance | Solid-Liquid Mixture, Colorless to off-white[4] |

| Boiling Point | 354.3 °C at 760 mmHg |

| Flash Point | 168.1 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[5] |

| Storage | 4°C[6] |

Synthesis Workflow

The synthesis of this compound typically involves two main steps: the protection of the amino group of DL-serine with a BOC group, followed by the esterification of the carboxylic acid.

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are synthesized from established procedures for the preparation of N-BOC protected amino acid methyl esters.

3.1. Synthesis of N-BOC-DL-serine

This procedure outlines the protection of the amino group of DL-serine.

-

Materials:

-

DL-Serine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of DL-serine in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 equivalents) and di-tert-butyl dicarbonate (1.0 equivalent) at 0°C.[7]

-

Stir the reaction mixture at room temperature for 10 hours.[7]

-

Remove the volatile components of the reaction mixture under reduced pressure.[7]

-

Dilute the remaining solution with water.

-

Extract the aqueous phase three times with ethyl acetate.[7]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-BOC-DL-serine.[7]

-

3.2. Synthesis of this compound

This procedure describes the esterification of N-BOC-DL-serine. Two common methods are presented.

Method A: Using Thionyl Chloride and Methanol

-

Materials:

-

N-BOC-DL-serine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

-

Procedure:

-

Dissolve N-BOC-DL-serine in methanol.

-

At 0°C, add thionyl chloride (3.0 equivalents) dropwise to the solution.[7]

-

After 30 minutes, heat the mixture to reflux and stir for 2 hours.[7]

-

Cool the solution to room temperature and remove the volatiles under reduced pressure to obtain the crude this compound.[7]

-

Method B: Using Methyl Iodide and Potassium Carbonate

-

Materials:

-

N-BOC-DL-serine

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (MeI)

-

Ethyl acetate

-

Water

-

Brine

-

-

Procedure:

-

To a cold solution (0°C) of N-BOC-DL-serine in dimethylformamide, add solid potassium carbonate.[8]

-

After stirring for 10 minutes in an ice-water bath, add methyl iodide to the suspension.[8]

-

Continue stirring at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.[8]

-

Filter the reaction mixture and partition the filtrate between ethyl acetate and water.[8]

-

Wash the organic phase with brine, dry with magnesium sulfate, filter, and concentrate to yield this compound as a pale amber oil.[8]

-

Spectroscopic Data

The following data is based on the analysis of the L-isomer, which is expected to be representative for the DL-form in terms of chemical shifts and major IR bands.

Table 2: Spectroscopic Data for N-BOC-Serine Methyl Ester

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 1.43 (s, 9H, C(CH₃)₃), 3.76 (s, 3H, OCH₃), 3.83-4.03 (m, 2H, CH₂O), 4.20 (m, 1H, CH(CH₂OH))[9] |

| ¹³C NMR | Expected signals for the carbonyl carbons of the ester and BOC groups, as well as the carbons of the serine backbone and the tert-butyl group. |

| IR (neat, cm⁻¹) | 1760, 1704[8] |

Logical Relationship Diagram

The following diagram illustrates the key relationships and applications of this compound in synthetic chemistry.

Caption: Applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:69942-12-7 | Chemsrc [chemsrc.com]

- 3. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of N-BOC-DL-serine methyl ester

This guide provides comprehensive safety and handling information for N-BOC-DL-serine methyl ester, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical and physical properties, hazard identification, necessary precautions, and emergency procedures.

Chemical and Physical Properties

This compound is a serine derivative used in the synthesis of various compounds, including α,β-dehydro-α-amino acids and anti-cancer agents that inhibit PI3K and protein kinase activity.[1][2][3]

| Property | Value |

| CAS Number | 69942-12-7 |

| Molecular Formula | C9H17NO5 |

| Molecular Weight | 219.23 g/mol [1][4] |

| Appearance | Colorless liquid or solid-liquid mixture[5] |

| Boiling Point | 354.3 °C at 760 mmHg[1] |

| Flash Point | 113 °C / 235.4 °F (closed cup)[5] |

| Density | 1.1 ± 0.1 g/cm³ (1.082 g/mL at 25 °C)[1] |

| Solubility | Slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6][7] |

| Storage Temperature | 4°C or room temperature in a dry, well-ventilated place.[2][8] |

Hazard Identification and GHS Classification

While some sources indicate that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others provide GHS hazard classifications.[5] It is prudent to handle the substance with care, adhering to the potential hazards listed below.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

Data sourced from aggregated GHS information.[4]

Signal Word: Warning

Pictogram:

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent protocol for handling this compound is essential. This includes the proper use of personal protective equipment and adherence to safe laboratory practices.

3.1. General Handling Protocol

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][10]

-

Avoid Inhalation and Ingestion: Do not breathe dust, vapor, mist, or gas. Avoid ingestion.[5][10]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[11]

3.2. Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to minimize exposure risk. The following diagram illustrates the decision-making process for PPE selection when handling this compound.

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if symptoms occur.[5][9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][9] |

4.2. Accidental Release Measures

A systematic approach is necessary to manage spills effectively and safely.

References

- 1. This compound | CAS#:69942-12-7 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 7. N-Boc-L-serine methyl ester, 95% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Commercial Sourcing and Synthetic Applications of N-BOC-DL-serine methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of N-BOC-DL-serine methyl ester, a key building block in synthetic organic chemistry and drug discovery. The guide details major commercial suppliers, their product specifications, and relevant technical data to facilitate procurement for research and development purposes. Furthermore, it delves into the core application of this reagent in the synthesis of dehydroamino acids, crucial precursors for various therapeutic agents, including kinase inhibitors. A detailed experimental protocol for a representative synthesis is provided, alongside a visualization of the pertinent PI3K signaling pathway.

Commercial Suppliers of this compound

For researchers and drug development professionals, sourcing high-quality reagents is a critical first step in the discovery pipeline. This compound (CAS No. 69942-12-7) is available from several reputable chemical suppliers. The following table summarizes the offerings from major vendors, allowing for a streamlined comparison of product specifications.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedchemExpress | HY-W005308 | ≥98.0% | 25 g, 100 g, 500 g |

| ChemScene | CS-W005308 | ≥95% | Custom |

| Sigma-Aldrich | CIAH987EEEF3 | 95% | Inquire (Product listed from ChemScene) |

Note: While Thermo Scientific Chemicals is a major supplier of amino acid derivatives, a specific product listing for this compound could not be definitively identified at the time of this guide's compilation. Researchers are advised to consult the Thermo Fisher Scientific website for the most current product information.

Synthetic Applications and Experimental Protocols

This compound is a versatile building block, most notably utilized as a precursor for the synthesis of α,β-dehydro-α-amino acids. These unsaturated amino acid derivatives are key components in the synthesis of various biologically active molecules, including inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway and other protein kinases.

Synthesis of N-Boc-dehydroalanine methyl ester

The following protocol is a representative method for the synthesis of an N-Boc-dehydroalanine derivative from this compound. This elimination reaction is a foundational step for creating the α,β-unsaturated system.

Materials:

-

This compound

-

Toluene (anhydrous)

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: To the stirred solution, add CuBr·SMe₂ (0.1 eq) followed by the dropwise addition of DBU (1.2 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-dehydroalanine methyl ester.

Signaling Pathways and Therapeutic Relevance

The dehydroamino acid derivatives synthesized from this compound are often incorporated into molecules designed to target specific signaling pathways implicated in diseases such as cancer. One of the most critical of these is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

Caption: PI3K Signaling Pathway and Point of Inhibition.

The diagram above illustrates a simplified representation of the PI3K signaling cascade. Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and AKT. Activated AKT, a central node in the pathway, goes on to regulate a multitude of cellular processes, including cell growth and survival, often through the activation of mTORC1. Small molecule inhibitors, frequently synthesized using building blocks derived from this compound, are designed to target key components of this pathway, such as PI3K itself, thereby disrupting the downstream signaling and inhibiting cancer cell proliferation.

Caption: Workflow for Selecting a Commercial Supplier.

This workflow outlines the logical steps for sourcing a chemical reagent like this compound. The process begins with identifying the research need, followed by a thorough search of supplier databases. Key parameters such as purity, available quantities, and cost are then compared to select the most suitable supplier, leading to the procurement of the reagent for experimental use.

An In-depth Technical Guide to the Stability and Storage of N-BOC-DL-Serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-BOC-DL-serine methyl ester. Understanding the stability profile of this key building block is critical for ensuring its integrity in research and pharmaceutical development, from synthesis and storage to its application in complex molecular assemblies. This document outlines potential degradation pathways, recommended storage protocols based on available data, and detailed experimental methodologies for conducting stability assessments.

Core Stability Profile and Storage Recommendations

This compound is a serine derivative utilized in the synthesis of α,β-dehydro-α-amino acids and as a precursor for various therapeutic agents.[1] Its stability is paramount for maintaining purity and reactivity. While specific, in-depth stability studies on this compound are not extensively published, general guidelines can be derived from supplier recommendations and the known chemistry of N-Boc protected amino acid esters.

General Storage Conditions:

Based on information from multiple chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound in its pure form and in solution.

| Form | Storage Temperature | Recommended Duration | Source(s) |

| Pure Solid | -20°C | Up to 3 years | [1] |

| 4°C | Up to 2 years | [1] | |

| In Solvent | -80°C | Up to 6 months | [1] |

| -20°C | Up to 1 month | [1] |

It is crucial to store the compound under dry conditions and away from direct light. One source suggests that a related compound, N-Boc-L-serine methyl ester, can be stored indefinitely if kept cold (≤ 5°C) and moisture-free.[2]

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the hydrolytically sensitive methyl ester.

The N-Boc group is known to be stable under neutral and basic conditions but is readily cleaved under acidic conditions.[3][] This deprotection proceeds via the formation of a stable tert-butyl cation. The methyl ester, conversely, is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid. Thermal stress can also lead to the degradation of N-Boc protected amines, typically requiring high temperatures.[5][6][7]

A visual representation of these primary degradation pathways is provided below.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. Such studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[8][9][10] The following protocols are based on general ICH guidelines for forced degradation studies.

1. General Sample Preparation:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol. A control sample, protected from stress conditions, should be stored at a recommended temperature (e.g., 4°C) for the duration of the study.

2. Hydrolytic Stability:

-

Acidic Conditions: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) to accelerate degradation. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralized with a suitable base before analysis.[8][9]

-

Basic Conditions: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Similar to the acidic conditions, the experiment can be performed at room temperature or with heating. Samples should be collected at appropriate intervals and neutralized with a suitable acid prior to analysis.[8][9]

-

Neutral Conditions: Mix the stock solution with purified water and heat to an elevated temperature (e.g., 80°C) to assess hydrolysis under neutral pH.

3. Oxidative Stability:

Treat the stock solution with a 3% to 30% solution of hydrogen peroxide at room temperature. Samples should be taken at various time points over a 24-hour period.[8][9]

4. Thermal Stability:

Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven. Samples should be analyzed at different time points to assess the extent of degradation.[8][9]

5. Photostability:

Expose the solid compound or a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A typical exposure is 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV light. A control sample should be wrapped in aluminum foil to protect it from light.[9]

Analytical Methodology:

The purity and degradation of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column is often suitable. The mobile phase composition can be optimized, but a gradient of acetonitrile and water with an additive like trifluoroacetic acid is a common starting point. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm), as the chromophore is weak.[11] For the identification of degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.[8]

The workflow for a typical forced degradation study is illustrated below.

Illustrative Quantitative Stability Data

| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Primary Degradant(s) | Hypothetical % Degradation |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | DL-Serine Methyl Ester | 15% |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 25°C | N-BOC-DL-Serine | 10% |

| Oxidation | 3% H₂O₂ | 24 hours | 25°C | Potential oxidized byproducts (e.g., at the serine side chain) | <5% |

| Thermal (Solid) | - | 7 days | 80°C | Minor degradation products | <5% |

| Photostability (Solid) | ICH Q1B light exposure | - | 25°C | Minimal degradation | <2% |

Conclusion

This compound is a relatively stable compound when stored under appropriate conditions. The primary liabilities are the acid-catalyzed cleavage of the N-Boc group and the base-catalyzed hydrolysis of the methyl ester. For researchers and drug development professionals, adherence to recommended storage conditions—low temperature and protection from moisture and light—is essential for preserving the integrity of this important synthetic intermediate. When undertaking work that requires a deep understanding of its stability profile, conducting a thorough forced degradation study as outlined in this guide will provide the necessary data to ensure the quality and reliability of experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. researchgate.net [researchgate.net]

The Strategic Role of N-BOC-DL-Serine Methyl Ester in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-BOC-DL-serine methyl ester is a doubly protected amino acid derivative that serves as a versatile building block in synthetic organic chemistry. Its unique structure, featuring a tert-butyloxycarbonyl (BOC) group protecting the amine terminus and a methyl ester protecting the carboxy-terminus, makes it a valuable precursor in various synthetic pathways, including the synthesis of specialized peptides and complex heterocyclic compounds. This guide provides a comprehensive overview of its properties, applications, and the technical considerations for its use, with a particular focus on its role relative to peptide synthesis.

Physicochemical Properties and Structural Features

This compound is a serine derivative where the amino group is protected by a BOC group and the carboxylic acid is protected as a methyl ester. The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L enantiomers.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₅ | [Generic] |

| Molecular Weight | 219.23 g/mol | [Generic] |

| Appearance | Pale amber oil / Solid-liquid mixture | [1] |

| Boiling Point | 354.3 °C at 760 mmHg | [Generic] |

| Storage Temperature | 2-8 °C | [Generic] |

The presence of both the BOC and methyl ester protecting groups dictates its reactivity and strategic use in multi-step syntheses. The BOC group is famously acid-labile, typically removed with reagents like trifluoroacetic acid (TFA), while the methyl ester is more robust and generally requires saponification (hydrolysis with a base like NaOH) for removal.

The Role in Peptide Synthesis: A Dichotomy of Utility

While categorized as a reagent for peptide synthesis, the direct incorporation of this compound into a growing peptide chain of a defined stereochemical sequence is uncommon in routine synthesis.[2] This is due to its racemic nature.

The Challenge of Racemization

In the synthesis of peptides intended for biological applications, maintaining stereochemical purity is paramount. The use of a DL-racemic mixture would result in the formation of two diastereomeric peptides at each coupling step. These diastereomers often have different biological activities and are notoriously difficult to separate, complicating purification and analysis.

For applications where a diverse library of peptides is desired for screening purposes, the use of a racemic mixture could be a deliberate strategy to increase molecular diversity.[3] However, for synthesizing a specific, biologically active peptide, enantiomerically pure starting materials (e.g., N-BOC-L-serine or N-BOC-D-serine) are the standard.[3]

Functionality of the Protecting Groups

-

N-BOC Group: The BOC group provides temporary protection for the α-amino group. Its primary role is to prevent self-polymerization and to ensure that the amino acid is added in the correct orientation during the coupling reaction. It is stable under neutral and basic conditions but is easily removed with mild acid.[4]

-

C-Terminal Methyl Ester: The methyl ester protects the C-terminal carboxylic acid, preventing it from reacting with the activated carboxyl group of the incoming amino acid. This protection is crucial in solution-phase peptide synthesis. In solid-phase peptide synthesis (SPPS), the C-terminus is typically anchored to a resin. C-terminal esters can also increase the hydrophobicity of a peptide, potentially improving membrane permeability.[5][6]

The workflow for a standard BOC-based peptide synthesis step is illustrated below.

Figure 1. General workflow for a single amino acid addition step in BOC-based solid-phase peptide synthesis.

Broader Synthetic Applications

The primary utility of this compound is as a precursor for other synthetically valuable molecules. It is frequently used in the synthesis of:

-

α,β-Dehydro-α-amino acids: These are non-proteinogenic amino acids found in some natural products and are of interest for their unique chemical properties.[2][7]

-

Heterocyclic compounds: The functional groups of serine lend themselves to cyclization reactions to form various heterocyclic structures.

-

Anti-cancer agents: It has been used in the synthesis of quinazolinone derivatives that act as PI3K inhibitors and tricyclic pyrolopyranopyridines that inhibit protein kinases.[2][7]

The logical relationship for its use as a synthetic precursor is outlined below.

Figure 2. Synthetic pathways starting from this compound.

Experimental Protocols: Solution-Phase Dipeptide Synthesis (Adapted)

Disclaimer: This protocol illustrates the general procedure for a solution-phase peptide coupling. Using N-BOC-DL-serine would result in a mixture of diastereomeric products. For a stereochemically pure product, an enantiomerically pure starting material (D- or L-) and potentially a side-chain protecting group (e.g., O-benzyl) would be required.

Objective: To synthesize an N-BOC-protected dipeptide (e.g., N-BOC-DL-Seryl-Leucine Methyl Ester).

Materials and Reagents

| Reagent | Purpose | Typical Equivalents |

| N-BOC-DL-Serine | First amino acid (N-terminus) | 1.0 |

| H-Leu-OMe·HCl | Second amino acid (C-terminus) | 1.0 |

| EDC·HCl (EDAC) | Carbodiimide coupling agent | 1.2 |

| HOBt | Racemization suppressant/additive | 1.2 |

| Triethylamine (TEA) or DIPEA | Base for neutralization | 2.0 - 4.0 |

| Dichloromethane (DCM) or Chloroform | Anhydrous solvent | - |

| 1N HCl (aq) | Aqueous wash | - |

| Saturated NaHCO₃ (aq) | Aqueous wash | - |

| Saturated NaCl (Brine) | Aqueous wash | - |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | - |

Step-by-Step Procedure

-

Neutralization: Dissolve Leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.0 eq) dropwise to neutralize the hydrochloride salt, forming the free amine.

-

Activation: In a separate flask, dissolve N-BOC-DL-Serine (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the neutralized leucine methyl ester solution from Step 1 to the activated N-BOC-DL-Serine solution from Step 2. Add additional triethylamine (1.0-2.0 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (typically 16-24 hours).

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (to remove excess base and unreacted amine), saturated NaHCO₃ (to remove excess acid and HOBt), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude dipeptide by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable chemical reagent with a nuanced role in the field of peptide synthesis. While its racemic nature makes it unsuitable for the synthesis of stereochemically defined peptides, its protected functional groups make it an excellent and cost-effective starting material for creating diverse molecular libraries and as a precursor for complex organic molecules, including dehydroamino acids and pharmacologically active heterocyclic compounds.[2] For researchers in drug development, understanding the strategic application of this and similar racemic building blocks is key to leveraging them for generating molecular diversity, while recognizing the necessity of enantiopure analogues for the synthesis of specific, targeted peptide therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Unnatural Amino Acid Synthesis Using N-BOC-DL-Serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-BOC-DL-serine methyl ester is a versatile and readily available building block for the synthesis of a diverse array of unnatural amino acids. Its trifunctional nature—a protected amine, an activatable hydroxyl group, and a methyl ester—provides multiple handles for chemical modification. This document outlines key synthetic strategies, detailed experimental protocols, and comparative data for the transformation of this compound into various non-proteinogenic amino acids, which are crucial components in modern drug discovery and chemical biology.

Key Synthetic Strategies

Several robust synthetic routes have been established for the derivatization of this compound. The primary strategies involve the transformation of the β-hydroxyl group into a good leaving group, followed by nucleophilic substitution, or its elimination to form a dehydroalanine intermediate for subsequent additions.

The main synthetic pathways include:

-

Dehydration to N-BOC-dehydroalanine methyl ester followed by Michael Addition: This two-step sequence is one of the most versatile methods. The initial dehydration of serine yields a reactive α,β-unsaturated amino acid derivative. Subsequent conjugate addition of a wide range of nucleophiles introduces diverse side chains at the β-position.

-

Conversion to N-BOC-aziridine-2-carboxylate methyl ester and subsequent ring-opening: Activation of the hydroxyl group followed by intramolecular cyclization affords a strained aziridine ring. The regioselective ring-opening of this intermediate with various nucleophiles provides access to β-substituted α-amino acids.[1]

-

Mitsunobu Reaction for Direct Displacement: The hydroxyl group can be directly displaced by various nucleophiles under Mitsunobu conditions, offering a straightforward route to β-functionalized serine derivatives.

-

Conversion to β-Bromoalanine Derivatives for Cross-Coupling Reactions: Transformation of the hydroxyl group into a bromide creates a versatile intermediate for various carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-couplings.[2]

Data Presentation

The following tables summarize quantitative data for the synthesis of unnatural amino acids from serine derivatives using the aforementioned strategies.

Table 1: Synthesis of Dehydroalanine and Subsequent Michael Addition Products

| Entry | Nucleophile | Product | Yield (%) | Reference |

| 1 | Thiophenol | N-BOC-S-phenyl-cysteine methyl ester | 95 | [3] |

| 2 | Indole | N-BOC-β-(indol-1-yl)-alanine methyl ester | 85 | [3] |

| 3 | Benzylamine | N-BOC-β-(benzylamino)-alanine methyl ester | 64 | [3] |

| 4 | Pyrazole | N-BOC-β-(pyrazol-1-yl)-alanine methyl ester | 54 | [3] |

| 5 | 1,2,4-Triazole | N-BOC-β-(1,2,4-triazol-1-yl)-alanine methyl ester | 78 | [3] |

Table 2: Synthesis of Unnatural Amino Acids via Aziridine Ring-Opening

| Entry | Nucleophile | Product | Yield (%) | Reference |

| 1 | Benzylamine | N-BOC-β-benzylamino-alanine methyl ester | 85 | [1] |

| 2 | Sodium Azide | N-BOC-β-azido-alanine methyl ester | 90 | [1] |

| 3 | Methanol | N-BOC-O-methyl-serine methyl ester | 75 | [1] |

| 4 | Phenylmagnesium Bromide | N-BOC-β-phenyl-alanine methyl ester | 60 | [1] |

| 5 | Indole (in the presence of BF₃·OEt₂) | N-BOC-Tryptophan methyl ester | 70 | [1] |

Table 3: Synthesis of β-Substituted Alanines via Metallaphotoredox Catalysis from Serine-Derived β-Bromoalanine

| Entry | Aryl Halide | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | 4-Bromobenzonitrile | N-BOC-(4-cyanophenyl)alanine methyl ester | 79 | >99 | [2] |

| 2 | Methyl 4-bromobenzoate | N-BOC-(4-(methoxycarbonyl)phenyl)alanine methyl ester | 71 | >99 | [2] |

| 3 | 4-Bromoacetophenone | N-BOC-(4-acetylphenyl)alanine methyl ester | 75 | >99 | [2] |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | N-BOC-(4-(trifluoromethyl)phenyl)alanine methyl ester | 78 | >99 | [2] |

| 5 | 2-Bromonaphthalene | N-BOC-(2-naphthyl)alanine methyl ester | 86 | >99 | [2] |

Experimental Protocols

Protocol 1: Synthesis of N-BOC-dehydroalanine methyl ester and Subsequent Michael Addition

Part A: Dehydration of this compound

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add copper(I) bromide (1.5 eq).

-

Cool the mixture to 0 °C and add triethylamine (2.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-BOC-dehydroalanine methyl ester as a white solid.

Part B: Michael Addition of a Nucleophile to N-BOC-dehydroalanine methyl ester

-

Dissolve N-BOC-dehydroalanine methyl ester (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile, or DCM, 0.1 M).

-

Add the desired nucleophile (1.1 - 2.0 eq). The choice of base, if required, depends on the pKa of the nucleophile. For thiols and amines, a mild base like triethylamine or DBU may be sufficient. For less reactive nucleophiles, a stronger base might be necessary.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired β-substituted amino acid derivative.

Protocol 2: Synthesis of N-BOC-DL-aziridine-2-carboxylate methyl ester and Ring-Opening

Part A: Synthesis of N-BOC-DL-aziridine-2-carboxylate methyl ester

-

Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

-

Add triphenylphosphine (1.2 eq) followed by diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction proceeds via an intramolecular Mitsunobu reaction.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the aziridine product.

Part B: Nucleophilic Ring-Opening of the Aziridine

-

Dissolve the N-BOC-DL-aziridine-2-carboxylate methyl ester (1.0 eq) in a suitable anhydrous solvent (e.g., THF, ether, or DCM, 0.1 M).

-

Add the nucleophile (e.g., organocuprates, Grignard reagents, or heteroatomic nucleophiles with a Lewis acid catalyst like BF₃·OEt₂). The choice of conditions is highly dependent on the nucleophile.

-

Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature) and monitor by TLC.

-

Upon completion, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting β-substituted amino acid derivative by flash column chromatography.

Visualizations

References

N-BOC-DL-Serine Methyl Ester: A Versatile Building Block in Medicinal Chemistry

N-BOC-DL-serine methyl ester is a protected amino acid derivative that serves as a crucial starting material and intermediate in the synthesis of a diverse range of medicinally important compounds. Its unique structural features, including the presence of a hydroxyl group and protecting groups at both the amino and carboxyl termini, allow for its versatile application in the construction of complex molecular architectures, from modified peptides to potent enzyme inhibitors.

This serine derivative has garnered significant attention in medicinal chemistry for its role in the synthesis of α,β-dehydro-α-amino acids, which are key components of various natural products and pharmaceuticals. Furthermore, this compound is a valuable precursor for the development of targeted anticancer agents, including quinazolinone-based PI3K inhibitors and tricyclic pyrolopyranopyridine protein kinase inhibitors.[1][2] Its incorporation into peptide chains also allows for the synthesis of peptides with enhanced stability and specific biological activities.[3]

Key Applications in Medicinal Chemistry

The application of this compound in medicinal chemistry is multifaceted, with three primary areas of focus:

-

Synthesis of α,β-Dehydro-α-amino Acids: This compound is a key precursor for generating α,β-dehydroalanine derivatives, which are valuable Michael acceptors in organic synthesis. This reactivity allows for the introduction of various functional groups, leading to the creation of novel amino acid analogs and peptidomimetics with potential therapeutic properties.[4]

-

Development of Kinase Inhibitors for Cancer Therapy: this compound serves as a foundational building block in the synthesis of potent and selective kinase inhibitors. Notably, it is utilized in the preparation of quinazolinone derivatives that target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5] It is also implicated in the synthesis of tricyclic pyrolopyranopyridines, another class of protein kinase inhibitors with anticancer potential.[2]

-

Peptide Synthesis: As a protected amino acid, this compound is readily incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) techniques. The Boc protecting group ensures controlled chain elongation, and the methyl ester can be hydrolyzed to the free carboxylic acid for subsequent coupling reactions.[6]

Data Presentation

The following tables summarize key quantitative data associated with the applications of this compound.

| Parameter | Value | Reference |

| Purity | 95% | [7] |

| Solubility | Slightly soluble in water | [7] |

| Storage Temperature | Room temperature | [2] |

| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [2] |

Table 1: Physicochemical Properties of this compound

| Application | Compound Class | Target | IC₅₀ (nM) | Reference |

| Anticancer Agent | Quinazolinone Derivative | PI3Kα | 13.6 | [8] |

| Anticancer Agent | Quinazolinone Derivative | PI3Kγ | 13.11 | |

| Anticancer Agent | Pyridopyrimidinone Derivative | PI3Kα (H1047R) | 3 | [9] |

Table 2: Biological Activity of Compounds Synthesized Using Serine Derivatives

| Synthesis Reaction | Product | Yield (%) | Reference |

| Esterification/Elimination of N-Boc serine | N-Boc dehydroalanine esters | 24 - 68 | [4] |

| Boc Solid-Phase Peptide Synthesis (Overall Crude) | Peptide containing N-methyl-D-glutamic acid | 60 - 80 | [6] |

| Boc Solid-Phase Peptide Synthesis (Final Purified) | Peptide containing N-methyl-D-glutamic acid | 20 - 40 | [6] |

Table 3: Synthetic Yields in Applications Involving N-Boc-Protected Amino Acids

Experimental Protocols

Synthesis of N-Boc-α,β-dehydroalanine Methyl Ester

This protocol describes a one-pot synthesis of N-Boc-α,β-dehydroalanine methyl ester from N-Boc-DL-serine.[4]

Materials:

-

N-Boc-DL-serine

-

Haloalkane (e.g., methyl iodide)

-

Cesium Carbonate (Cs₂CO₃)

-

4 Å molecular sieves

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of N-Boc-DL-serine (1.0 mmol) in DMF (5 mL), add 4 Å molecular sieves (90 mg) and Cs₂CO₃ (1.5 mmol).

-

Add the haloalkane (1.5 mmol) to the mixture.

-

Stir the reaction mixture at 60°C for 12 hours.

-

After completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves and any solid residue.

-

Remove the DMF under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-Boc-dehydroalanine ester.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an N-Boc-protected amino acid, such as this compound, into a peptide chain on a solid support.[6][10]

Materials:

-

Merrifield or PAM resin

-

N-Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., DIC/HOBt or HATU)

-

Cleavage cocktail (e.g., HF or TFMSA)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

First Amino Acid Coupling: Couple the first N-Boc-protected amino acid to the resin.

-

Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DMF.

-

Amino Acid Coupling: Couple the next N-Boc-protected amino acid (e.g., this compound) using a suitable coupling reagent in DMF.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a strong acid cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

References

- 1. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. N-Boc-L-serine methyl ester, 95% | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chempep.com [chempep.com]

Application Notes and Protocols for the Synthesis of Serine-Containing Peptides using N-BOC-DL-Serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine is a crucial amino acid in many biologically active peptides and proteins, contributing to their structure and function through its hydroxyl side chain. The synthesis of serine-containing peptides requires careful consideration of protecting group strategies to prevent side reactions and ensure high purity and yield. The use of N-tert-butyloxycarbonyl (BOC) protection for the α-amino group is a well-established method in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the synthesis of serine-containing peptides utilizing N-BOC-DL-serine methyl ester.

While this compound provides the core building block, the serine hydroxyl group is initially unprotected. This can present challenges, such as O-acylation, during peptide synthesis.[1] Strategies to mitigate these side reactions are discussed within the protocols. For syntheses requiring enhanced protection, the use of a side-chain protecting group for serine, such as benzyl (Bzl) or tert-butyl (tBu), is recommended.[2][3]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a model serine-containing peptide using this compound in a BOC-SPPS workflow. It is important to note that actual yields and purities can vary depending on the peptide sequence, length, and specific reaction conditions.[4]

Table 1: Typical Efficiency of Key Steps in BOC-SPPS of a Serine-Containing Peptide

| Step | Parameter | Typical Value | Notes |

| Resin Loading | Loading Efficiency | 80-95% | Efficiency depends on the resin and coupling conditions. |

| BOC Deprotection | Deprotection Efficiency | >99% | Monitored by Kaiser test or other qualitative methods.[5] |

| Amino Acid Coupling | Coupling Efficiency | >99% | For standard amino acids. Serine coupling may require optimized conditions to prevent side reactions.[5] |

| HF Cleavage | Cleavage Yield | 70-90% | Yield can be affected by peptide length and sequence. |

| RP-HPLC Purification | Final Purity | >95% | Dependent on the crude peptide purity and purification protocol. |

| Overall Yield | 10-30% | Calculated from the initial resin loading. |

Table 2: Comparison of Crude and Purified Peptide Characteristics

| Characteristic | Crude Peptide | Purified Peptide |

| Purity (by RP-HPLC) | 50-80% | >95% |

| Major Impurities | Deletion sequences, truncated peptides, O-acylated peptides, by-products from protecting group cleavage.[6] | Minimal, typically <5% of various minor impurities. |

| Appearance | Off-white to yellowish powder | White lyophilized powder |

| Solubility | Variable, may contain insoluble impurities | Soluble in appropriate aqueous buffers |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Serine-Containing Peptide using this compound

This protocol outlines the manual synthesis of a generic serine-containing peptide on a Merrifield resin using the BOC/Bzl protection strategy.

1. Resin Preparation and First Amino Acid Coupling (Esterification):

-

Swell 1 g of Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0 meq/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

-

Wash the resin with DCM (3 x 10 mL) and then with dimethylformamide (DMF, 3 x 10 mL).

-

To couple the first amino acid (e.g., N-BOC-Alanine), dissolve 2 mmol of the N-BOC-amino acid in a mixture of DMF and DCM (1:1, v/v).

-